![molecular formula C13H16BrNO3 B4738970 4-(3-bromo-4-ethoxybenzoyl)morpholine](/img/structure/B4738970.png)
4-(3-bromo-4-ethoxybenzoyl)morpholine
Overview
Description
4-(3-bromo-4-ethoxybenzoyl)morpholine, also known as BEM, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of benzoylmorpholine and has a bromine and ethoxy group attached to it. BEM has been studied for its potential use in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-ethoxybenzoyl)morpholine is not fully understood. However, it is believed that 4-(3-bromo-4-ethoxybenzoyl)morpholine may act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
4-(3-bromo-4-ethoxybenzoyl)morpholine has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 4-(3-bromo-4-ethoxybenzoyl)morpholine has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-bromo-4-ethoxybenzoyl)morpholine in lab experiments is its ease of synthesis. 4-(3-bromo-4-ethoxybenzoyl)morpholine can be synthesized using simple and readily available reagents. Another advantage is its versatility as a building block for the synthesis of various compounds. However, one limitation of using 4-(3-bromo-4-ethoxybenzoyl)morpholine is its low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-(3-bromo-4-ethoxybenzoyl)morpholine. One direction is the development of new synthetic routes for 4-(3-bromo-4-ethoxybenzoyl)morpholine and its derivatives. Another direction is the investigation of the potential use of 4-(3-bromo-4-ethoxybenzoyl)morpholine in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the study of the mechanism of action of 4-(3-bromo-4-ethoxybenzoyl)morpholine may provide insights into the development of new drugs targeting acetylcholinesterase and butyrylcholinesterase.
Scientific Research Applications
4-(3-bromo-4-ethoxybenzoyl)morpholine has been studied for its potential use as a building block in the synthesis of various compounds. It has been used in the synthesis of benzofuran derivatives, which have shown promising anticancer activity. 4-(3-bromo-4-ethoxybenzoyl)morpholine has also been used in the synthesis of novel quinoline derivatives, which have shown antibacterial and antifungal activity.
properties
IUPAC Name |
(3-bromo-4-ethoxyphenyl)-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-12-4-3-10(9-11(12)14)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGUXUCNZSGZNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-ethoxybenzoyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.